molecular formula C19H13ClFNO4 B14088555 1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14088555
M. Wt: 373.8 g/mol
InChI Key: QXTVXBWAAOOXFZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chromeno-pyrrole core structure, which is further substituted with a chlorophenyl group, a fluoro group, and a hydroxyethyl group

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde, under acidic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction between the chromeno core and a suitable amine, such as an aniline derivative, under basic conditions.

    Substitution Reactions: The chlorophenyl and fluoro groups are introduced through electrophilic aromatic substitution reactions using chlorobenzene and fluorobenzene derivatives, respectively.

    Hydroxyethyl Group Addition: The hydroxyethyl group is added via a nucleophilic substitution reaction using an appropriate alkylating agent, such as ethylene oxide, under basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Materials Science: Its heterocyclic core structure can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.

    Phenylpyrazoles: These compounds contain a pyrazole ring bound to a phenyl group and may exhibit similar biological activities but with different potency and selectivity.

    Indole Derivatives: Indole derivatives have a similar heterocyclic structure and are known for their diverse biological activities, making them useful for comparison in terms of structure-activity relationships.

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which may offer advantages in certain applications over other similar compounds.

Properties

Molecular Formula

C19H13ClFNO4

Molecular Weight

373.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C19H13ClFNO4/c20-11-3-1-2-10(8-11)16-15-17(24)13-9-12(21)4-5-14(13)26-18(15)19(25)22(16)6-7-23/h1-5,8-9,16,23H,6-7H2

InChI Key

QXTVXBWAAOOXFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C3=C(C(=O)N2CCO)OC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

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